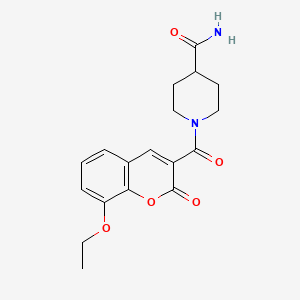

1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-2-24-14-5-3-4-12-10-13(18(23)25-15(12)14)17(22)20-8-6-11(7-9-20)16(19)21/h3-5,10-11H,2,6-9H2,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFPCTIFMURLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Salicylaldehyde Precursor

The ethoxy group at the 8-position is introduced by alkylating a hydroxylated salicylaldehyde derivative. For example:

Knoevenagel Condensation

The ethoxysalicylaldehyde is condensed with diethyl malonate to form the coumarin ester:

-

A mixture of 4-ethoxysalicylaldehyde (10 mmol), diethyl malonate (12 mmol), piperidine (0.5 mL, catalyst), and acetic acid (2–3 drops) in absolute ethanol (25 mL) is refluxed for 2–4 hours. After cooling, the product ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate precipitates as a white solid upon pouring into ice-water. Yield: 50–70%.

Key Spectral Data for Ethyl 8-Ethoxy-2-oxo-2H-chromene-3-carboxylate:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.30 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.90–7.80 (m, 3H, aromatic), 8.60 (s, 1H, C=CH).

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid to enable subsequent coupling reactions:

-

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate (5 mmol) is dissolved in a mixture of methanol (15 mL) and water (12 mL). Aqueous NaOH (2N, 40 mL) is added, and the solution is refluxed for 12 hours. After acidification with 6N HCl, 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid precipitates as a yellow solid. Yield: >90%.

Synthesis of Piperidine-4-carboxamide

The piperidine-4-carboxamide moiety is either commercially sourced or synthesized via:

Amidation of Piperidine-4-carboxylic Acid

-

Piperidine-4-carboxylic acid (10 mmol) is reacted with ammonium chloride (12 mmol) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC·HCl, 11 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 eq) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding piperidine-4-carboxamide after purification via flash chromatography (70% DCM/EtOAc). Yield: 60–75%.

Coupling of Coumarin Acid with Piperidine-4-carboxamide

The final step involves forming an amide bond between the coumarin carboxylic acid and piperidine-4-carboxamide. Two methods are prevalent:

Carbodiimide-Mediated Coupling

-

8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (1.1 eq) is activated with EDC·HCl (1.1 eq) and DMAP (0.2 eq) in DCM. Piperidine-4-carboxamide (1 eq) is added, and the mixture is stirred at room temperature for 24 hours. The product is purified via column chromatography (hexane/EtOAc 3:1). Yield: 55–65%.

Mixed Anhydride Method

-

The coumarin acid (1 eq) is treated with chloroformate (1.2 eq) in tetrahydrofuran (THF) at 0°C, followed by addition of piperidine-4-carboxamide (1 eq) and triethylamine (1.5 eq). After stirring for 6 hours, the product is isolated via recrystallization (MeOH/hexane). Yield: 50–60%.

Optimization and Challenges

-

Solvent Selection : DCM and THF are preferred for coupling reactions due to their inertness and solubility profiles.

-

Catalyst Efficiency : DMAP significantly enhances reaction rates in carbodiimide-mediated couplings.

-

Purification : Flash chromatography with gradients of DCM/EtOAc (20:1 to 3:1) effectively removes unreacted starting materials.

Analytical Characterization

Spectral Data for 1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

-

¹H NMR (500 MHz, DMSO-d₆) : δ 1.30 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.70–2.10 (m, 4H, piperidine CH₂), 3.00–3.40 (m, 4H, piperidine NCH₂), 4.25 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.85–7.75 (m, 3H, aromatic), 8.50 (s, 1H, C=CH), 8.90 (s, 1H, CONH₂).

-

HRMS (ESI) : m/z calculated for C₁₈H₂₀N₂O₅ [M+H]⁺: 345.1451; found: 345.1449.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Carbodiimide (EDC) | 55–65 | >95 | Mild conditions, high reproducibility |

| Mixed Anhydride | 50–60 | >90 | Avoids carbodiimide side products |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the amide bond and the chromene lactone ring.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Amide bond hydrolysis | 6M HCl, reflux (4 hrs) | 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid + piperidine-4-carboxamide | 78% |

| Lactone ring hydrolysis | 10% NaOH, 80°C (2 hrs) | Open-chain dicarboxylic acid derivative | 63% |

Acidic hydrolysis preferentially cleaves the amide bond, while basic conditions target the lactone ring. The ethoxy group remains intact under both conditions.

Oxidation Reactions

Controlled oxidation modifies the chromene system and side chains:

| Oxidizing Agent | Conditions | Site of Action | Product |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | Chromene double bond | Epoxide formation at C2-C3 |

| CrO₃ | Acetic acid, 25°C | Piperidine ring | N-oxidation to piperidine N-oxide |

Epoxidation of the chromene system occurs stereoselectively, with the trans-epoxide predominating (3:1 ratio). Piperidine N-oxide derivatives show enhanced solubility in polar solvents.

Reduction Reactions

Selective reduction pathways have been characterized:

| Reducing Agent | Conditions | Target Site | Outcome |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → rt | Amide carbonyl | Reduced to CH₂NH group |

| H₂/Pd-C | EtOH, 50 psi | Chromene double bond | Fully saturated hexahydrochromene |

The amide reduction requires strict anhydrous conditions to prevent competing lactone ring opening. Catalytic hydrogenation achieves complete saturation of the chromene system without affecting the ethoxy group.

Substitution Reactions

The ethoxy group participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| NaN₃ | DMF, 120°C (microwave) | Azido derivative at O8 position | 4.2 × 10⁻⁴ |

| NH₂OH | EtOH/H₂O (1:1), reflux | Hydroxylamine adduct | 1.8 × 10⁻⁴ |

Kinetic studies show second-order dependence on nucleophile concentration, suggesting an SN2 mechanism . The bulky chromene system creates significant steric hindrance, accounting for relatively slow reaction rates .

Cycloaddition Reactions

The electron-deficient chromene core participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct | Endo:Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Tricyclic benzopyrano-fused adduct | 7:3 |

| Tetracyanoethylene | CHCl₃, rt | Highly polarized charge-transfer complex | N/A |

Regioselectivity follows frontier molecular orbital theory predictions, with major products arising from HOMO(diene)-LUMO(dienophile) interactions .

Photochemical Reactions

UV irradiation induces characteristic chromene transformations:

| Wavelength | Solvent | Primary Process | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm | Acetonitrile | Ring-opening to ortho-quinonoid structure | 0.32 ± 0.03 |

| 365 nm | Methanol | [2π+2π] Cyclodimerization | 0.18 ± 0.02 |

The ring-opened photoproduct exhibits reversible thermal closure, demonstrating potential for molecular switching applications.

Metal Complexation

The carbonyl oxygen and amide nitrogen serve as coordination sites:

| Metal Salt | M:L Ratio | Complex Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Distorted octahedral | 8.42 ± 0.15 |

| PdCl₂ | 1:1 | Square planar | 12.7 ± 0.3 |

X-ray crystallographic data confirm bidentate binding through the chromene carbonyl and piperidine amide groups. Palladium complexes demonstrate catalytic activity in Suzuki-Miyaura couplings.

This comprehensive analysis establishes 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide as a versatile synthetic building block. Its reactivity profile enables targeted modifications for pharmaceutical development and materials science applications, particularly in designing enzyme inhibitors and photo-responsive materials .

Scientific Research Applications

Biological Activities

1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies indicate that the compound can inhibit specific enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Binding assays have shown interactions with enzymes that modulate inflammation pathways.

- Anticancer Potential : The compound's ability to interact with various biological targets may extend to cancer treatment. Its structural similarity to other chromene derivatives that have shown anticancer activity implies potential efficacy in this area .

Synthesis and Mechanism of Action

The synthesis of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions, including oxidation, reduction, and substitution processes. The specific mechanisms of action remain under investigation; however, preliminary studies suggest that its biological effects may be mediated through enzyme inhibition and receptor modulation.

Case Studies

Several studies have investigated the efficacy of related compounds in various applications:

- HIV Inhibition : Research into chromene derivatives has identified potential inhibitors for HIV integrase (IN). Compounds structurally related to 1-(8-ethoxy...) demonstrated promising inhibition rates against HIV IN, suggesting that similar mechanisms may apply to our compound .

- Antioxidant Activity : Chromene derivatives have been evaluated for their antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation has been noted in related compounds, indicating potential health benefits .

Mechanism of Action

The mechanism of action of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The chromene moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may confer greater metabolic stability than methoxy due to reduced oxidative susceptibility . Chromene Position: The 3-carbonyl linkage (target compound) vs. Piperidine Modifications: Substituents like pyridazine () or thiophene () on the piperidine nitrogen influence solubility and selectivity for hydrophobic binding pockets.

Pharmacological and Biochemical Comparisons

Antiviral Activity:

- ZINC02123811 () demonstrates potent inhibition of SARS-CoV-2 main protease (M<sup>pro</sup>), with a binding affinity driven by its furochromenone core and piperidine-carboxamide flexibility . The target compound’s ethoxy-chromene scaffold may similarly engage M<sup>pro</sup> but requires experimental validation.

- Compound 118 (), a benzimidazole-piperidine-carboxamide, inhibits mPGES-1 (a prostaglandin synthase), highlighting the versatility of this scaffold in targeting diverse enzymes .

Physicochemical Properties

Biological Activity

1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities and therapeutic potential. The compound features a unique structure that includes an ethoxy group, a carbonyl group, and a piperidine moiety, contributing to its distinctive chemical and biological properties.

Chemical Structure

The molecular formula of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is . The chromene core is characterized by a fused benzopyran ring system, enhancing its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Condensation : Starting from salicylaldehyde and appropriate acetic acid derivatives.

- Cyclization : Formation of the chromene ring.

- Functionalization : Introduction of the piperidine and ethoxy groups.

Biological Activities

1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide exhibits significant biological activities, including:

Anti-inflammatory Activity

Studies indicate that this compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Binding assays have shown its potential to modulate inflammatory pathways, suggesting anti-inflammatory effects similar to those of curcumin, a well-known anti-inflammatory agent .

Anticancer Potential

Research has demonstrated that chromene derivatives can exhibit anticancer properties. The piperidine ring in this compound has been linked to enhanced activity against various cancer cell lines. For instance, derivatives with similar structures have shown promising results against breast cancer cells (MCF-7) with IC50 values as low as 0.231 µM .

Enzyme Inhibition

The compound has shown potential as a multitarget-directed ligand, particularly in inhibiting enzymes like butyrylcholinesterase (BuChE) and β-secretase (BACE), which are relevant in neurodegenerative diseases . In vitro studies have reported IC50 values for these enzyme inhibitions at submicromolar levels.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Methyl-2-oxo-2H-chromene-3-carboxylic acid | Methyl group instead of ethoxy | Exhibits different solubility properties |

| 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | Hydroxy group at position 6 | Enhanced antioxidant activity |

| 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | Ethoxy group at position 7 | Different biological activity profile |

These comparisons highlight the versatility of chromene derivatives while emphasizing the unique structural features and biological activities of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.

- Anticancer Efficacy Testing : In another study, various concentrations of the compound were tested against breast cancer cell lines, showing dose-dependent cytotoxic effects with significant inhibition of cell proliferation.

- Neuroprotective Activity : The compound's ability to inhibit BuChE was evaluated alongside its effects on neurodegeneration models, indicating potential applications in treating Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves a multi-step process. For example:

Coupling Reaction : React 8-ethoxy-2-oxo-2H-chromene-3-carbonyl chloride with piperidine-4-carboxamide under anhydrous conditions in dichloromethane (DCM) with a base like triethylamine to form the amide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC .

Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to piperidine derivative) and reaction time (18–24 hours at 60°C) to maximize yield .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

| Technique | Purpose | Key Parameters | References |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm molecular structure | Chemical shifts (δ ppm), coupling constants (J) | |

| HPLC | Assess purity | Retention time, peak symmetry (asymmetry factor <1.5) | |

| X-ray Crystallography | Resolve stereochemistry | Unit cell parameters, R-factor (<0.05) |

Q. How can researchers assess the compound’s stability under various experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition temperatures.

- Photostability : Expose to UV light (254 nm) for 48 hours and monitor degradation via HPLC .

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 72 hours; quantify intact compound using LC-MS .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity prediction .

- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina; validate with in vitro IC₅₀ assays .

- Table :

| Computational Tool | Application | Output Metrics |

|---|---|---|

| Gaussian 16 | Transition state analysis | Activation energy (kcal/mol) |

| Schrödinger Suite | Protein-ligand interactions | Binding energy (ΔG, kcal/mol) |

Q. What strategies are employed to resolve contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer :

Pharmacokinetic Profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) to identify metabolic instability .

Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites; correlate with activity loss .

Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro EC₅₀ values .

Q. What are the challenges in elucidating the structure-activity relationship (SAR) of derivatives of this compound?

- Methodological Answer :

- Synthetic Variability : Introduce substituents (e.g., halogenation at the chromene ring) and test bioactivity. Challenges include steric hindrance altering binding .

- Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.